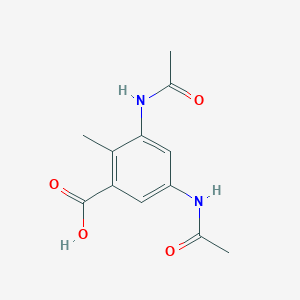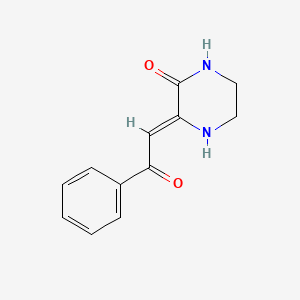![molecular formula C20H30N6O B5539887 2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine](/img/structure/B5539887.png)
2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine is a compound involving complex heterocyclic structures including pyrazole, pyrimidine, and piperazine units. These types of compounds are significant in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
- The synthesis of similar pyrazolo[1,5-a]pyrimidines involves the reaction of ethoxycarbonyl derivatives with hydrazine hydrate in acetic acid, followed by treatment with dimethyl sulfate or methylhydrazine, leading to various pyrazolopyrimidine derivatives (Chimichi et al., 1996).
- Another relevant method includes the nucleophilic substitution reaction of pyrido[1,2-a]pyrimidin-4-one derivatives with sulfonyl chlorides (Mallesha et al., 2012).
Molecular Structure Analysis
- The molecular structure of similar compounds, such as 4,6-dimethylisothiazolopyridin-3(2H)-one derivatives, has been studied using crystallography, revealing insights into the conformation and substituent effects on the molecular geometry (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
- These compounds exhibit varied reactivity patterns, such as undergoing cyclocondensation reactions with different reagents to yield novel heterocyclic systems with potential biological activities (Harb, Abbas, & Mostafa, 2005).
Physical Properties Analysis
- The physical properties, including solubility, melting points, and crystalline nature, can be deduced from similar pyrazole and pyrimidine derivatives. For example, the crystal and molecular structures of related compounds offer insights into their physical characteristics (Wu et al., 2005).
Chemical Properties Analysis
- The chemical properties, such as reactivity with various reagents and stability under different conditions, can be inferred from studies on similar pyrimidine and pyrazole derivatives. These compounds often exhibit significant reactivity due to the presence of multiple functional groups (Deohate & Palaspagar, 2020).
Aplicaciones Científicas De Investigación
Insecticidal and Antibacterial Potential
A study by (Deohate & Palaspagar, 2020) focused on synthesizing pyrimidine linked pyrazole heterocyclic compounds, which were then evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms.
Anticancer Activity
Compounds related to "2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine" have been studied for their antiproliferative effects against human cancer cell lines. For instance, (Mallesha et al., 2012) synthesized a series of derivatives and found that some compounds exhibited significant activity, suggesting potential as anticancer agents.
Synthesis of Heterocyclic Compounds
The synthesis of various heterocyclic compounds incorporating a pyrimidine moiety has been a subject of research. (Ho & Suen, 2013) synthesized a series of novel compounds with potential biological applications by cyclization of pyrimidine with different amines and compounds.
Anti-inflammatory and Analgesic Agents
A study by (Abu‐Hashem et al., 2020) involved synthesizing novel compounds derived from visnaginone and khellinone, including derivatives with a pyrimidine structure. These compounds were evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities.
Antimicrobial Agents
Derivatives of pyrimidine have been synthesized and evaluated for their antimicrobial activities. For example, (Rahmouni et al., 2016) synthesized a novel series of pyrazolopyrimidine derivatives and assessed their antimicrobial potential.
Propiedades
IUPAC Name |
[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O/c1-6-26-18(13-17(23-26)11-14(2)3)19(27)24-7-9-25(10-8-24)20-21-15(4)12-16(5)22-20/h12-14H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOYKDDXORCTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B5539806.png)
![ethyl 4-(benzylamino)-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine-9-carboxylate](/img/structure/B5539816.png)
![N,N-dimethyl-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-sulfonamide](/img/structure/B5539822.png)


![4-[4-(phenylsulfonyl)phenyl]morpholine](/img/structure/B5539856.png)

![2-methyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5539865.png)
![7,10-dimethoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5539868.png)

![3-[(3-methoxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]benzoic acid](/img/structure/B5539883.png)
![1-cyclopentyl-5-oxo-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5539902.png)
![(3aR*,6S*)-7-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5539909.png)
![3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539914.png)